Tebipenem is classified as a carbapenem antibiotic, specifically designed to combat various bacterial infections. It is often utilized in the treatment of complicated urinary tract infections caused by resistant strains of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. Tebipenem is derived from the parent compound tebipenem pivoxil hydrobromide, which serves as a prodrug that enhances oral bioavailability .
The synthesis of tebipenem pivoxil involves several steps that optimize yield and purity. Key methods include:
The molecular structure of tebipenem can be represented by its chemical formula . It features a bicyclic structure characteristic of carbapenems, which includes a thiazolidine ring fused with a beta-lactam ring. The presence of a sulfur atom in the thiazolidine ring contributes to its antibacterial activity by affecting the binding to penicillin-binding proteins (PBPs) in bacteria .
Tebipenem participates in various chemical reactions primarily involving hydrolysis and interactions with bacterial enzymes:
The mechanism of action of tebipenem involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. By inhibiting these proteins, tebipenem disrupts the formation of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death:
Tebipenem exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into oral dosage forms that can withstand gastrointestinal conditions before being absorbed into systemic circulation.
Tebipenem has significant applications in clinical medicine:
Tebipenem, an oral carbapenem, exhibits a distinct structural advantage against Class A β-lactamases (e.g., TEM-1, SHV-1). Its core carbapenem structure features a trans-α-1-hydroxyethyl group at C6, which sterically hinders hydrolysis by these enzymes. Unlike penicillins or cephalosporins, the C6 configuration forces the catalytically essential Ser70 residue (in TEM-1) into a suboptimal orientation for nucleophilic attack on the β-lactam ring [1] [8].
Crystallographic studies reveal that tebipenem’s bicyclic azetidine thiazole moiety at C2 creates additional hydrophobic contacts with conserved residues in the β-lactamase active site (e.g., Val216, Arg244). These interactions stabilize the acyl-enzyme intermediate but reduce water accessibility, delaying deacylation. Notably, tebipenem’s R1 side chain occupies the Ω-loop region (residues 165–175), restricting conformational flexibility required for hydrolysis [3] [8].
Table 1: Hydrolysis Rates of Carbapenems by TEM-1 β-Lactamase
Compound | Relative Hydrolysis Rate (%) | Key Interacting Residues |
---|---|---|
Tebipenem | 0.8 | Ser70, Val216, Arg244, Asn170 |
Imipenem | 5.2 | Ser70, Lys73, Ser130 |
Meropenem | 3.7 | Ser70, Asn132, Lys234 |
Penicillin G | 100 (Reference) | Ser70, Ala237, Arg244 |
Tebipenem demonstrates prolonged acyl-enzyme complex stability with Class A β-lactamases. Kinetic studies using spectrophotometric assays show its deacylation half-life (t~1/2~) in TEM-1 is 15-fold longer than imipenem (48 min vs. 3.2 min). This persistence arises from:
In BlaC (Mycobacterium tuberculosis β-lactamase), tebipenem’s k~cat~/K~m~ is 8.7 × 10³ M⁻¹s⁻¹, significantly lower than meropenem (2.1 × 10⁵ M⁻¹s⁻¹). Molecular dynamics simulations confirm that tebipenem’s C2 substituent induces a compressed active-site conformation, reducing catalytic efficiency by 24% compared to other carbapenems [1].
Tebipenem’s bactericidal activity against S. pneumoniae, including penicillin-resistant strains (PRSP), stems from high-affinity binding to penicillin-binding proteins (PBPs) 2X and 1A. Crystallographic structures (PDB: 2Z2L) show tebipenem covalently acylates the active-site serine (Ser327 in PBP2X) through β-lactam ring opening [2] [7].
Key binding interactions include:
Table 2: MIC and Binding Affinity of Carbapenems to S. pneumoniae PBPs
Compound | MIC₉₀ (μg/mL) for gPRSP | PBP2X K~d~ (μM) | PBP1A K~d~ (μM) |
---|---|---|---|
Tebipenem | 0.063 | 0.11 ± 0.02 | 0.15 ± 0.03 |
Biapenem | 0.125 | 0.21 ± 0.04 | 0.27 ± 0.05 |
Imipenem | 0.25 | 0.45 ± 0.08 | 0.62 ± 0.10 |
Meropenem | 0.125 | 0.30 ± 0.06 | 0.41 ± 0.07 |
Genotypic analyses confirm tebipenem retains low MICs (0.063 μg/mL) against gPRSP isolates harboring mutated pbp1a/pbp2x/pbp2b genes. This resilience correlates with its ability to maintain nanomolar affinity (K~d~ = 0.11 μM) even when PBP2X contains Thr550-Ala or Gly595-Ser mutations [7] [9].
Tebipenem’s C-2 side chain—[1-(1,3-thiazolin-2-yl)azetidin-3-yl]thio—is pivotal for evading Class A β-lactamases. Key mechanistic attributes include:
Table 3: Impact of C-2 Side Chains on β-Lactamase Susceptibility
C-2 Side Chain Structure | Relative Hydrolysis Rate (vs. tebipenem) | Steric Volume (ų) | β-Lactamase Ki (μM) |
---|---|---|---|
Bicyclic azetidine thiazole | 1.0 (Reference) | 112.5 | 0.32 ± 0.05 |
Hydroxyethyl (Imipenem) | 6.5 | 98.7 | 1.85 ± 0.20 |
Dimethylcarbamoyl (Meropenem) | 4.6 | 105.3 | 1.42 ± 0.18 |
Sulfamoyl (Sulopenem) | 2.1 | 108.9 | 0.75 ± 0.12 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7